Cas no 936563-87-0 (Ibrutinib Racemate)

Ibrutinib Racemate structure
Ibrutinib Racemate structure
Produktname:Ibrutinib Racemate
CAS-Nr.:936563-87-0
MF:C25H24N6O2
MW:440.497064590454
CID:2128365

Ibrutinib Racemate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(3-(4-Amino-3-(4-phenyloxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • 1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    • Ibrutinib Racemate
    • PCI32765 Racemate
    • PCI-32765 (Racemate)
    • Ibrutinib (Racemate)
    • PCI32765
    • (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
    • 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one
    • US8497277, 4
    • US8497277, 13
    • 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)
    • 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)
    • (±)-PCI-32765
    • 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
    • Inchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)
    • InChI-Schlüssel: XYFPWWZEPKGCCK-UHFFFAOYSA-N
    • Lächelt: O=C(N1CC(N2C3C(=C(N)N=CN=3)C(C3C=CC(OC4C=CC=CC=4)=CC=3)=N2)CCC1)C=C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 678
  • Topologische Polaroberfläche: 99.2
  • XLogP3: 3.6

Experimentelle Eigenschaften

  • Dichte: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Insuluble (3.7E-4 g/L) (25 ºC),

Ibrutinib Racemate Sicherheitsinformationen

  • Lagerzustand:4°C, protect from light

Ibrutinib Racemate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-2438-50mg
Ibrutinib Racemate
936563-87-0 95.13%
50mg
$240.0 2022-04-26
MedChemExpress
HY-10997A-50mg
Ibrutinib Racemate
936563-87-0 95.13%
50mg
¥7149 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P68870-50mg
PCI-32765 (Racemate)
936563-87-0
50mg
¥11612.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I876303-5mg
Ibrutinib Racemate
936563-87-0 98%
5mg
¥1,343.70 2022-01-13
MedChemExpress
HY-10997A-5mg
Ibrutinib Racemate
936563-87-0 95.13%
5mg
¥1310 2024-04-15
eNovation Chemicals LLC
Y1240245-5mg
PCI-32765 (RaceMate)
936563-87-0 95%
5mg
$205 2024-06-06
eNovation Chemicals LLC
Y1240245-100mg
PCI-32765 (RaceMate)
936563-87-0 95%
100mg
$745 2024-06-06
MedChemExpress
HY-10997A-100mg
Ibrutinib Racemate
936563-87-0 95.13%
100mg
¥10114 2023-08-31
A2B Chem LLC
AH85366-50mg
PCI-32765 Racemate
936563-87-0 95%
50mg
$275.00 2024-07-18
1PlusChem
1P00GULY-10mg
PCI-32765 (RaceMate)
936563-87-0 95%
10mg
$142.00 2025-02-27

Ibrutinib Racemate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Referenz
Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as bruton's tyrosine kinase inhibitors
, United States, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
1.2 Reagents: Triethylamine
Referenz
Discovery of selective irreversible inhibitors for bruton's tyrosine kinase
Pan, Zhengying; Scheerens, Heleen; Li, Shyr-Jiann; Schultz, Brian E.; Sprengeler, Paul A.; et al, ChemMedChem, 2007, 2(1), 58-61

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Referenz
Preparation of pyrazolo-pyrimidine compounds as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  20 - 30 min, rt
1.2 Solvents: Dichloromethane ;  rt; 1 - 1.5 h, 25 - 30 °C; 1.5 - 2 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Referenz
Method for preparing Brutons tyrosine kinase inhibitor
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  0 °C; 20 - 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0.5 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Catalytic Azido-Hydrazination of Alkenes Enabled by Visible Light: Mechanistic Studies and Synthetic Applications
Wang, Peng; Luo, Yunxuan; Zhu, Songsong; Lu, Dengfu; Gong, Yuefa, Advanced Synthesis & Catalysis, 2019, 361(24), 5565-5575

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Referenz
Methods and compositions for inhibition of bone resorption
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Preparation of acrylamide compound as molecular probe for labeling target protein
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Referenz
Preparation of substituted pyrazolopyrimidinamines as inhibitors of Bruton's tyrosine kinase
, United States, , ,

Ibrutinib Racemate Raw materials

Ibrutinib Racemate Preparation Products

Ibrutinib Racemate Verwandte Literatur

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936563-87-0)Ibrutinib Racemate
A917174
Reinheit:99%
Menge:10mg
Preis ($):290.0